N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of toluene as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogenated derivatives). The reaction conditions often involve specific solvents and temperature control to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
Its combination of the isoindoline and furan moieties makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c1-27-15-10-8-14(9-11-15)22(21(26)18-7-4-12-28-18)13-23-19(24)16-5-2-3-6-17(16)20(23)25/h4,7-12,16-17H,2-3,5-6,13H2,1H3 |
InChI Key |
LAXSFDNQHUJVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CN2C(=O)C3CCCCC3C2=O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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